Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579030
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

CAS No.:

Cat. No.: VC13579030

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name methyl (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Standard InChI Key RZIDCDXFSTUXMB-VHSXEESVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)OC
SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound’s structure centers on a cis-configured cyclohex-3-ene ring, with substituents at positions 1 and 6. The methyl ester at position 1 (C-1) and the Boc-protected amino group at position 6 (C-6) create a bifunctional scaffold amenable to further derivatization . X-ray crystallography and NMR studies confirm the cis stereochemistry, critical for its reactivity in stereoselective syntheses .

Table 1: Molecular Specifications

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
CAS Number836607-50-2
Purity≥97% (HPLC)
IUPAC NameMethyl (1S,6R)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylate

Synthetic Methodologies

Protection and Esterification

Synthesis begins with cyclohex-3-ene-1-carboxylic acid, where the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Subsequent methyl esterification via Fischer esterification or DCC-mediated coupling yields the final product . Key steps include:

  • Amino Protection: Reaction with Boc₂O in THF/DMAP at 0–5°C .

  • Ester Formation: Treatment with methanol and catalytic H₂SO₄ under reflux .

Stereochemical Control

The cis configuration is achieved through asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries . For example, l-menthol-assisted resolution produces enantiomerically pure (1R,6S) and (1S,6R) forms with diastereomeric ratios up to 1:1 .

Applications in Organic Synthesis

Peptide Chemistry

The Boc group’s acid-labile nature (removable with TFA) makes the compound ideal for solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during amide bond formation, particularly in branched or cyclic peptides .

Protein Degraders

As a building block for proteolysis-targeting chimeras (PROTACs), the compound’s cyclohexene ring enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .

Photocyclization Reactions

Recent studies demonstrate its utility in [6π] photocyclizations to synthesize cis-hexahydrocarbazol-4-ones—key intermediates in alkaloid synthesis . Irradiation at λ = 366 nm induces ring closure without competing [2+2] cycloadditions, achieving yields up to 95% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability tests confirm degradation <2% after 12 months at −20°C under inert atmospheres .

Table 2: Stability Profile

ConditionDegradation (%)Timeframe
25°C, ambient humidity5.26 months
−20°C, N₂ atmosphere1.812 months
40°C, 75% RH12.73 months

Research Advancements and Case Studies

Diastereoselective Transformations

In a 2024 study, the compound served as a precursor for cis-2,3-disubstituted cyclohexanes via Rh-catalyzed hydrogenation. Enantioselectivities up to 92% ee were achieved using (R)-BINAP ligands .

PROTAC Development

A 2023 trial utilized the compound to synthesize BET protein degraders, demonstrating DC₅₀ values of 12 nM in HeLa cells. The cyclohexene moiety enhanced cell permeability compared to linear analogs .

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